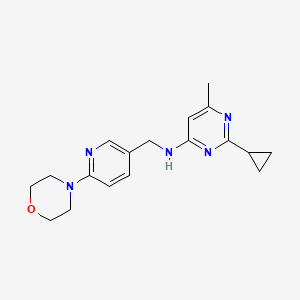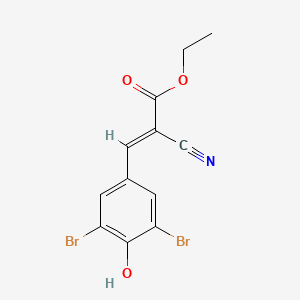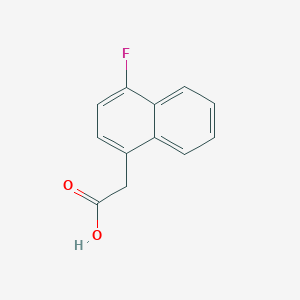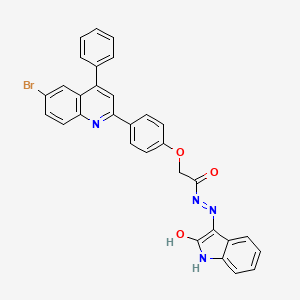
2-cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine is a synthetic organic compound with the molecular formula C18H23N5O It is characterized by a pyrimidine core substituted with cyclopropyl, methyl, and morpholinopyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate precursors, such as a diketone and a guanidine derivative.
Introduction of the cyclopropyl and methyl groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.
Attachment of the morpholinopyridinyl group: This step often involves a nucleophilic substitution reaction where the pyrimidine core reacts with a morpholinopyridinyl derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine core, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-6-methylpyrimidin-4-amine: Lacks the morpholinopyridinyl group.
6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine: Lacks the cyclopropyl group.
2-cyclopropyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine: Lacks the methyl group.
Uniqueness
The uniqueness of 2-cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-cyclopropyl-6-methyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-10-16(22-18(21-13)15-3-4-15)19-11-14-2-5-17(20-12-14)23-6-8-24-9-7-23/h2,5,10,12,15H,3-4,6-9,11H2,1H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARLHXPVRWZTNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)NCC3=CN=C(C=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2368034.png)
![1-(3-methoxypropyl)-9-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2368039.png)
![2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2368040.png)
![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B2368041.png)
![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2368043.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2368046.png)


![N-[(6-Methylpyridin-3-yl)methyl]-N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2368049.png)
![2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2368051.png)
![2-[bis(furan-2-ylmethyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2368052.png)
![Dimethyl 3-methyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate](/img/structure/B2368053.png)

